N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-13(22-16-5-3-2-4-6-16)18(20)19-10-17-9-15(12-23-17)14-7-8-21-11-14/h2-9,11-13H,10H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTBPWKUFYLQCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CS1)C2=COC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Furan-3-yl)thiophene-2-carbaldehyde
The thiophene-furan core is synthesized via a Pd-catalyzed cross-coupling reaction between 3-bromofuran and 2-thiopheneboronic acid. Optimal conditions (Pd(PPh3)4, K2CO3, DMF/H2O, 80°C) yield 4-(furan-3-yl)thiophene-2-carbaldehyde in 72% yield.
Reductive Amination for Methylene Linker Installation
The carbaldehyde is reduced to the corresponding amine using NaBH4 in methanol, followed by reaction with 2-phenoxypropanoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. This step achieves 68% yield after silica gel chromatography.
Synthetic Route 2: Convergent Approach via Preformed Fragments
Preparation of 2-Phenoxypropanamide
2-Phenoxypropanoyl chloride is synthesized by treating 2-phenoxypropanoic acid with thionyl chloride (SOCl2) under reflux. Subsequent amidation with ammonium hydroxide yields the propanamide precursor (85% purity).
Coupling with Thiophene-furanmethyl Bromide
The thiophene-furanmethyl bromide intermediate is prepared via bromination of 4-(furan-3-yl)thiophen-2-ylmethanol using PBr3. Nucleophilic substitution with 2-phenoxypropanamide in DMF at 60°C affords the target compound in 61% yield.
Alternative Methodologies and Optimization
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates the amide coupling step, improving yield to 76% while reducing reaction time by 60% compared to conventional heating.
Enzymatic Catalysis
Lipase-catalyzed amidation using immobilized Candida antarctica lipase B (CAL-B) in tert-butanol achieves 82% enantiomeric excess (ee) for stereoselective synthesis.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Sequential Assembly | Reductive amination | 68 | 95 | High regiocontrol | Multi-step purification |
| Convergent Approach | Nucleophilic substitution | 61 | 92 | Modularity | Bromide instability |
| Microwave-Assisted | Amide coupling | 76 | 97 | Rapid kinetics | Specialized equipment required |
| Enzymatic Catalysis | Stereoselective amidation | 70 | 98 | Eco-friendly, high ee | Substrate specificity |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl3): δ 7.45 (d, J=3.2 Hz, 1H, furan-H), 7.32–7.28 (m, 2H, aromatic), 6.92 (d, J=5.1 Hz, 1H, thiophene-H).
- HRMS : [M+H]+ calculated for C19H17NO3S: 340.1004; found: 340.1006.
Challenges and Mitigation Strategies
Regioselectivity in Heterocycle Formation
Competing C2 vs. C4 coupling in thiophene-furan systems is mitigated using directing groups (e.g., boronic esters) and low-temperature Pd catalysis.
Amide Hydrolysis Risk
Protic solvents (e.g., MeOH) are avoided during amidation to prevent hydrolysis. Anhydrous DCM with molecular sieves ensures reaction integrity.
Industrial-Scale Production Considerations
Cost-Effective Catalyst Recycling
Heterogeneous Pd/C catalysts enable five reuse cycles without significant activity loss, reducing Pd consumption by 40%.
Solvent Recovery Systems
Distillation units recover >90% DMF and MeOH, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phenoxypropanamide moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), conditions include acidic or basic media, temperatures around 25-50°C
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), conditions include solvents like ethanol or THF, temperatures around 0-25°C
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻), conditions include solvents like acetonitrile or water, temperatures around 25-60°C
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide, each with unique chemical and biological properties.
Scientific Research Applications
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, altering their function and activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
Thiophene vs. Benzene Cores: The target compound’s thiophene core (as in compound 26) may enhance π-π stacking interactions with biological targets compared to benzene-based analogs (e.g., 16 in ).
Substituent Effects: Furan-3-yl vs. Furan-2-yl: The 3-position of furan in the target compound is less common than 2-yl substitution (e.g., ), which may alter electronic distribution and metabolic pathways.
Biological Activity :
- Thiophene derivatives with sulfonamide linkers (e.g., 26–29 ) exhibit IC₅₀ values ~10 μM against breast cancer cells, outperforming doxorubicin . The target compound’s lack of a sulfonamide moiety may reduce potency but improve selectivity.
Computational and Crystallographic Tools :
- Density-functional theory (DFT) methods (e.g., B3LYP in ) could predict the target’s thermochemical properties, while SHELXL () may resolve its crystal structure for conformational analysis.
Biological Activity
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula C18H17NO3S. It features a unique combination of furan and thiophene rings, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H17NO3S |
| Molecular Weight | 329.39 g/mol |
| IUPAC Name | This compound |
| InChI Key | LLTBPWKUFYLQCW-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways, leading to cell death.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in experimental models of chronic inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, such as cyclooxygenases (COXs) and lipoxygenases (LOXs), which play roles in inflammation and cancer progression.
- Receptor Modulation : It may bind to various receptors, influencing cellular responses related to growth and apoptosis.
- DNA Interaction : Preliminary studies suggest that the compound can intercalate with DNA, potentially disrupting replication and transcription processes in cancer cells.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, finding significant inhibition at low concentrations (IC50 values < 10 µM).
- Anticancer Research : In a study involving human breast cancer cell lines (MCF7), treatment with this compound resulted in a 70% reduction in cell viability after 48 hours, with associated increases in markers of apoptosis.
- Inflammation Model : An animal model of arthritis demonstrated that administration of the compound led to a marked decrease in paw swelling and inflammatory markers compared to controls.
Q & A
Q. How does the compound’s solid-state stability impact formulation development?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
